4-Nitrobutan-2-one
Overview
Description
4-Nitrobutan-2-one is an organic compound with the molecular formula C4H7NO3 It is a nitro ketone, characterized by the presence of a nitro group (-NO2) attached to a butanone backbone
Mechanism of Action
Mode of Action
It’s known that the compound can participate in asymmetric aldol reactions catalyzed by amino acids in water . This reaction involves the combination of an aldehyde or ketone component with a nucleophilic carbanion or enolate . The outcome of this reaction is a new carbon-carbon bond, leading to the formation of a larger molecule .
Biochemical Pathways
Aldol reactions are fundamental to many biosynthetic pathways, including the synthesis of sugars and complex natural products .
Result of Action
Given its involvement in aldol reactions, it’s likely that the compound contributes to the synthesis of larger molecules within the cell . .
Action Environment
The action of 4-Nitrobutan-2-one is influenced by the environment in which it is present. For instance, the compound can participate in aldol reactions in water, catalyzed by amino acids . The use of surfactants, such as cetyl trimethyl ammonium bromide (CTAB), can solubilize the compound in water, facilitating the reaction . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as solvent, temperature, and pH.
Biochemical Analysis
Biochemical Properties
4-Nitrobutan-2-one plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. One notable interaction is with the enzyme L-proline, which catalyzes aldol reactions involving this compound. This interaction is crucial for the formation of complex organic molecules in aqueous micellar media . Additionally, this compound can act as a substrate for other enzymes, leading to the formation of various metabolites.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. This modulation can result in altered cellular functions, such as changes in cell proliferation and apoptosis. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule. For example, this compound can inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, this compound can undergo degradation, leading to the formation of various by-products. These by-products can have different effects on cellular function compared to the parent compound. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell. The interaction of this compound with cofactors such as NADH and FADH2 is also crucial for its metabolic processing .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization within the cell. Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its accumulation and activity .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. It is often localized in specific cellular compartments, such as the cytoplasm and mitochondria. Targeting signals and post-translational modifications play a role in directing this compound to these compartments. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobutan-2-one can be synthesized through several methods. One common approach involves the nitration of butan-2-one using nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to prevent over-nitration and decomposition of the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobutan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products:
Oxidation: Nitro acids or nitro alcohols.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted butanones depending on the nucleophile used.
Scientific Research Applications
4-Nitrobutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
4-Nitrobutan-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
4-Nitrobutanoic acid: Contains a carboxylic acid group instead of a ketone.
4-Nitrobutanal: An aldehyde derivative with a nitro group.
Uniqueness: 4-Nitrobutan-2-one is unique due to its combination of a nitro group and a ketone functional group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
4-nitrobutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-4(6)2-3-5(7)8/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUHQGCKXVUCFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455654 | |
Record name | 2-Butanone, 4-nitro- (6CI,9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58935-95-8 | |
Record name | 2-Butanone, 4-nitro- (6CI,9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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